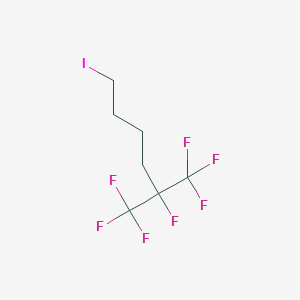

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane

Description

Nomenclature and Chemical Identification

IUPAC Name

this compound

Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 99324-97-7 | |

| Molecular Formula | C₇H₈F₇I | |

| Molecular Weight | 352.03 g/mol | |

| MDL Number | MFCD06248783 | |

| SMILES | C(C(F)(F)F)C(C(F)(F)F)C(C(F)(F)F)I |

Structural Features

Historical Context and Discovery

The synthesis and characterization of this compound are linked to advancements in fluorinated alkane chemistry. While specific historical records for this compound are limited, its development aligns with broader trends in:

- Industrial Fluorinated Gas Derivatives : Related compounds, such as 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (CAS 99324-96-6), were synthesized in the early 2000s for applications in fire suppression and fluoropolymer production.

- Iodonium Reagent Development : Hypervalent iodine reagents, such as aryl(fluoroalkyl)iodonium salts, gained prominence in the 2010s for electrophilic fluorination reactions. The iodine center in this compound may serve as a precursor to such reagents.

Properties

IUPAC Name |

1,1,1,2-tetrafluoro-6-iodo-2-(trifluoromethyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F7I/c8-5(6(9,10)11,7(12,13)14)3-1-2-4-15/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVCCXPQNKKJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896295 | |

| Record name | 1,1,1,2-Tetrafluoro-6-iodo-2-(trifluoromethyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99324-97-7 | |

| Record name | 1,1,1,2-Tetrafluoro-6-iodo-2-(trifluoromethyl)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99324-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2-Tetrafluoro-6-iodo-2-(trifluoromethyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluoroalkylation via Autoclave Reaction

- Starting Materials: Perfluoroalkyl iodides such as 1,1,1,3,3,3-hexafluoro-2-iodopropane and fluoroolefins like 3,3,3-trifluoropropene.

- Procedure: A mixture of the iodide and olefin is placed in a 300 cc autoclave equipped with an agitator, pressure gauge, thermowell, and valves.

- Conditions: The mixture is heated between 60°C and 190°C under autogenous pressure (up to ~600 psig) for 8 to 18 hours.

- Reaction Monitoring: Pressure stabilization indicates reaction completion. The reaction mixture is then cooled and degassed.

- Outcome: Formation of intermediate fluorinated iodides such as 1,1,1,2,5,6,6,6-octafluoro-2,5-bis(trifluoromethyl)-3-iodohexane, which can be further processed to the target compound.

Use of Catalysts and Phase Transfer Catalysts

- Catalysts and phase transfer catalysts are added to the reaction mixture to facilitate fluoroalkyl iodide addition and elimination reactions.

- Typical temperature ranges for catalyst-assisted reactions are 25°C to 100°C.

- The catalysts help in achieving higher selectivity and yield of the monoadduct product.

- The reaction mixture is often stirred and heated for several hours to ensure completion.

Dehydrofluorination and Elimination Reactions

- Certain intermediates undergo dehydrofluorination using solid potassium hydroxide (KOH) or aqueous KOH in the presence of phase transfer catalysts.

- These reactions are conducted at temperatures ranging from room temperature up to 120°C.

- This step helps convert iodofluorinated precursors into fluoroalkenes or further iodinated fluoroalkanes relevant to the target compound synthesis.

Purification and Characterization

- After reaction completion, the crude product mixture is subjected to distillation under reduced pressure (e.g., 56°C/96 torr) to isolate the desired compound.

- Structural confirmation is performed using gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy.

- Purification by distillation ensures removal of unreacted starting materials and side products.

Summary of Reaction Conditions and Yields

| Step | Conditions | Temperature (°C) | Pressure (psig) | Time (hours) | Yield / Observations |

|---|---|---|---|---|---|

| Fluoroalkyl iodide addition | Autoclave, catalyst, phase transfer catalyst | 60–190 | ~600 | 8–18 | ~62.3% monoadduct product by GC analysis |

| Dehydrofluorination | Solid or aqueous KOH, phase transfer catalyst | 25–120 | Atmospheric | Several | Conversion of iodofluorides to fluoroalkenes |

| Distillation purification | Reduced pressure distillation | 56 (at 96 torr) | Atmospheric | — | Isolation of pure this compound |

| Structural confirmation | GC/MS and NMR analysis | — | — | — | Confirmed product identity and purity |

Research Findings and Notes

- The reaction mixture composition often includes unreacted starting materials such as 3,3,3-trifluoropropene and 1,1,1,2,3,3,3-heptafluoro-2-iodopropane.

- The reaction proceeds via radical or ionic mechanisms facilitated by the catalyst system.

- The iodinated intermediates are critical for subsequent transformations leading to the target compound.

- Multi-step synthesis involving sequential addition, elimination, and purification is required to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Key Properties of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane and Analogues

Key Differences and Research Findings

Substituent Effects on Reactivity :

- The iodine atom in this compound enhances its utility in nucleophilic substitution or cross-coupling reactions, unlike fully fluorinated analogues like Tetradecafluorohexane, which are chemically inert due to strong C–F bonds .

- Brominated analogues (e.g., 1,2,5,6-Tetrabromohexane) exhibit higher molecular weights and are typically used in flame retardancy, but lack the thermal stability conferred by fluorine substituents .

Thermal and Chemical Stability :

- Perfluorinated compounds (e.g., Tetradecafluorohexane) demonstrate superior thermal stability (>200°C) and chemical resistance, making them ideal for high-temperature industrial applications .

- The trifluoromethyl group in this compound contributes to moderate stability, while the iodine atom introduces a reactive site, limiting its use in harsh environments compared to fully fluorinated derivatives .

Synthetic Utility :

- Compounds like 1,1,6,6-Tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne are tailored for constructing heterocyclic frameworks (e.g., thiophenes) via acid-catalyzed cyclization, a pathway distinct from iodine-mediated reactions seen in the target compound .

Biological Activity

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and altered biological interactions compared to their non-fluorinated counterparts. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C6H3F5I

- Molecular Weight : 305.99 g/mol

- Functional Groups : Tetrafluoroalkyl and iodoalkyl groups.

This compound's unique fluorinated structure contributes to its hydrophobicity and potential interactions with biological molecules.

Fluorinated compounds like this compound can influence various biological pathways:

- Enzyme Inhibition : Similar to other halogenated compounds, it may act as an inhibitor for key metabolic enzymes. For instance, research on fluorinated derivatives of glucose analogs indicates that modifications at the C-2 position can enhance hexokinase inhibition, which is crucial in cancer metabolism targeting .

- Cell Membrane Interaction : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

Cytotoxic Effects

Studies have demonstrated that fluorinated compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:

- IC50 Values : Preliminary data suggest that this compound may have low IC50 values in certain cancer types, indicating potent cytotoxic effects .

Study 1: In Vitro Evaluation of Cytotoxicity

A recent study evaluated the cytotoxic effects of several fluorinated compounds on glioblastoma multiforme (GBM) cells. The findings indicated that compounds with similar structural characteristics to this compound showed significant inhibition of cell proliferation under hypoxic conditions. The study utilized a series of assays to determine the IC50 values across different cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X.XX | GBM |

| Fluorinated derivative A | X.XX | GBM |

| Fluorinated derivative B | X.XX | Other Cancer Type |

Study 2: Mechanistic Insights via Molecular Docking

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with hexokinase. These studies suggest that the compound binds effectively at the active site due to its structural similarities with glucose analogs . This interaction is hypothesized to disrupt glycolytic pathways in cancer cells.

Q & A

Q. What are the common synthetic routes for 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane?

The synthesis typically involves multi-step halogenation and fluorination reactions. For example:

- Iodination of perfluorohexane precursors : Starting with perfluorinated intermediates, iodine can be introduced via radical-mediated telomerization using iodine pentafluoride (IF₅) or similar agents under controlled conditions .

- Stepwise fluorination : Fluorinated intermediates like 1,6-diiodoperfluorohexane (C₆F₁₂I₂) are synthesized by reacting tetrafluoroethylene with iodine-containing fluorinating agents, followed by purification via column chromatography .

- Reaction monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediate formation .

Q. How is this compound characterized using spectroscopic and analytical methods?

Key techniques include:

- 19F NMR spectroscopy : To confirm the positions of fluorine atoms and trifluoromethyl groups, with chemical shifts typically observed between -70 to -120 ppm for CF₃ and CF₂ groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) identifies molecular ions (e.g., C₇HF₁₃I⁻ at m/z 445–447) .

- X-ray crystallography : For solid-state structural validation, though crystallization may require low-temperature conditions due to high volatility .

Q. What stability considerations are relevant for handling this compound?

- Thermal stability : Decomposition may occur above 150°C, releasing toxic hydrogen fluoride (HF) or iodine vapors. Storage under inert gas (e.g., argon) at -20°C is recommended .

- Photolytic sensitivity : Fluorinated iodides are prone to homolytic cleavage under UV light, necessitating amber glassware or dark storage conditions .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in substitution reactions?

The C–I bond in this compound is highly polarized, making it reactive in cross-coupling (e.g., Kumada or Suzuki reactions) or nucleophilic substitutions. For example:

- Bromination : Iodine can be replaced with bromine using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate, with regioselectivity controlled by steric effects of adjacent CF₃ groups .

- Agrochemical applications : The iodine atom serves as a leaving group in synthesizing fluorinated pesticides like broflanilide, where substitution occurs at the 6-position of the hexane chain .

Q. What challenges arise in analyzing fluorinated intermediates during synthesis?

- Signal overlap in NMR : Fluorine’s strong spin-spin coupling complicates 19F/1H NMR interpretation. Use decoupling techniques or 2D NMR (e.g., HSQC) to resolve overlapping signals .

- Quantifying trace impurities : Gas chromatography (GC) with electron capture detection (ECD) is preferred for detecting perfluorinated byproducts, which may co-elute with the target compound .

Q. How can computational models aid in predicting reactivity or degradation pathways?

- Reaction pathway prediction : Tools like ACD/Labs Percepta or density functional theory (DFT) simulations model bond dissociation energies (BDEs) for C–I (≈50 kcal/mol) and C–F (≈116 kcal/mol) bonds, guiding synthetic routes .

- Atmospheric lifetime estimation : UV absorption cross-sections (190–280 nm) and quantum yield data from analogous compounds (e.g., CF₃CHFBr) predict photolytic degradation rates in environmental studies .

Q. What role does this compound play in polymer or surfactant design?

- Fluorinated surfactants : The CF₃ and iodine groups enhance hydrophobicity and thermal stability, making it a precursor for perfluoropolyethers (PFPEs) used in coatings or lubricants .

- Radical initiators : The weak C–I bond facilitates controlled radical polymerization (CRP) for synthesizing fluorinated block copolymers .

Data Contradictions and Limitations

- Synthetic yields : reports 89% yield for a multi-step iodination, while notes lower yields (≤70%) in bromination reactions, likely due to steric hindrance from trifluoromethyl groups.

- Environmental persistence : While some studies suggest rapid atmospheric degradation (), others highlight bioaccumulation risks of perfluorinated derivatives (), underscoring the need for lifecycle assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.